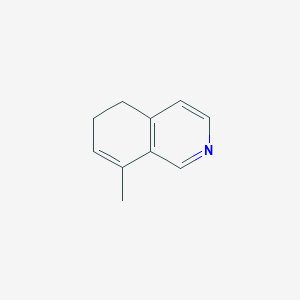
3,6-Dimethylpyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 6th positions and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,6-dimethylpyrazine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of formylation reactions, where the pyrazine ring is treated with formylating agents such as formic acid or formamide in the presence of catalysts like phosphoric acid or acetic anhydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: 3,6-Dimethylpyrazine-2-carboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Scientific Research Applications
3,6-Dimethylpyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,3-Dimethylpyrazine: Similar structure but lacks the aldehyde group.
2,5-Dimethylpyrazine: Similar structure with methyl groups at different positions.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups but no aldehyde group.
Uniqueness: 3,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3,6-dimethylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-6(2)7(4-10)9-5/h3-4H,1-2H3 |
InChI Key |
IUAQPPJWKCPEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


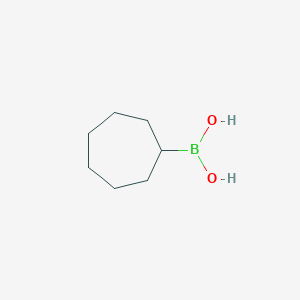
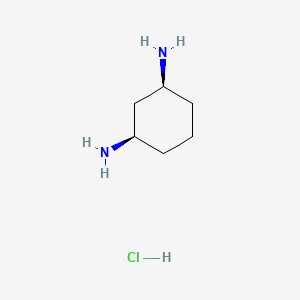
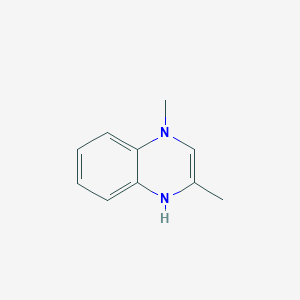
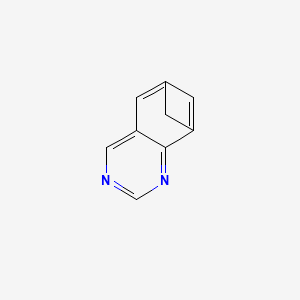
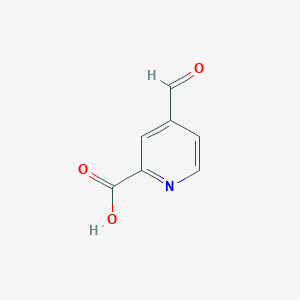
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
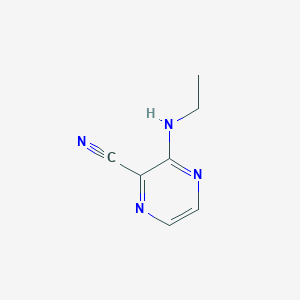
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

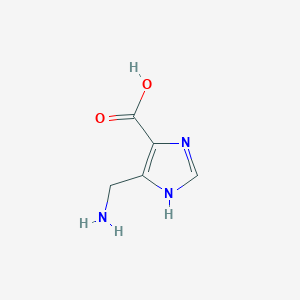

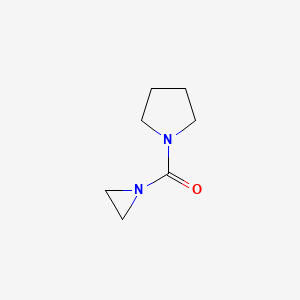
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
